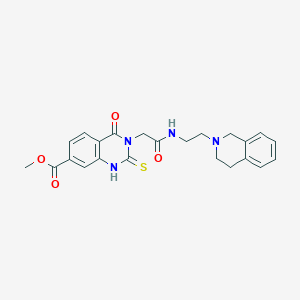

methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

The compound methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic molecule featuring a tetrahydroquinazoline core modified with a thioxo group, a methyl ester, and a dihydroisoquinoline-linked side chain. Key functional groups include:

- Tetrahydroquinazoline: A nitrogen-containing bicyclic system often associated with kinase inhibition or anticancer activity.

- Methyl ester: Improves solubility and bioavailability.

- Dihydroisoquinoline moiety: May contribute to receptor binding or metabolic stability.

Properties

CAS No. |

946329-34-6 |

|---|---|

Molecular Formula |

C23H24N4O4S |

Molecular Weight |

452.53 |

IUPAC Name |

methyl 3-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C23H24N4O4S/c1-31-22(30)16-6-7-18-19(12-16)25-23(32)27(21(18)29)14-20(28)24-9-11-26-10-8-15-4-2-3-5-17(15)13-26/h2-7,12H,8-11,13-14H2,1H3,(H,24,28)(H,25,32) |

InChI Key |

XTPCWGKAZCXJSN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCC4=CC=CC=C4C3 |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

The compound methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic molecule that has garnered attention in pharmacological research. Its structural components suggest potential biological activities, particularly in the realms of antibacterial, antifungal, and anti-inflammatory properties. This article aims to consolidate findings from various studies regarding the biological activity of this compound.

Chemical Structure

The chemical structure of the compound can be broken down into several key functional groups:

- Dihydroisoquinoline moiety : Known for various biological activities including neuroprotective effects.

- Thioxo and oxo groups : These contribute to the compound's reactivity and potential interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antibacterial properties. For instance:

- A study highlighted that compounds with a thiazolidinone backbone showed antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent compound had a Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Antifungal Activity

The antifungal properties of related compounds have also been reported:

- Compounds similar to methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibited good to excellent antifungal activity with MIC values in the range of 0.004–0.06 mg/mL against various fungal species .

Anti-inflammatory Activity

The anti-inflammatory potential is another area of interest:

- Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Some derivatives demonstrated significant COX-II inhibitory activity with IC50 values as low as 0.011 μM .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

- Substituents on the Dihydroisoquinoline : The presence of specific alkyl groups has been correlated with enhanced antibacterial potency.

- Thioxo Group Influence : The thioxo moiety appears to play a critical role in increasing the reactivity towards bacterial enzymes.

Case Studies

Several case studies illustrate the biological efficacy of compounds closely related to methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate:

Comparison with Similar Compounds

Tetrahydroquinazoline vs. Quinoxaline Derivatives

The tetrahydroquinazoline core distinguishes the target compound from quinoxaline derivatives like 3-(2-oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one (). Key differences include:

The tetrahydroquinazoline’s larger ring system may enhance steric interactions with biological targets compared to quinoxalines .

Thioxo-Containing Compounds

Thioxo groups are critical in compounds like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide (). Comparisons include:

The thioxo group in both compounds may confer redox activity or metal-binding capacity, but the tetrahydroquinazoline’s fused ring system could offer greater conformational rigidity .

Functional Group Comparisons: Methyl Esters in Agrochemicals

Methyl esters, as seen in sulfonylurea herbicides like metsulfuron methyl ester (), are common in agrochemicals for enhanced stability.

While the target compound’s ester may improve drug-like properties, agrochemical esters prioritize environmental stability .

Pharmacological Potential: Ferroptosis-Inducing Agents

Comparisons with FINs like erastin include:

| Feature | Target Compound | Erastin |

|---|---|---|

| Mechanism | Possible GPX4 inhibition or iron chelation | System Xc− inhibition |

| Selectivity | Unstudied | Selective for cancer cells |

| Structural complexity | High (polycyclic) | Moderate (aryl vinyl sulfonamide) |

The tetrahydroquinazoline scaffold may offer novel mechanisms for ferroptosis induction, but empirical validation is needed .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

- Methodology :

- Step 1 : Start with a tetrahydroquinazoline core (e.g., methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate) and functionalize the thioxo group via alkylation or nucleophilic substitution. Use Pd/C catalysts in hydrogenation steps to reduce nitro intermediates, as demonstrated in analogous dihydroisoquinoline syntheses .

- Step 2 : Introduce the 3,4-dihydroisoquinoline moiety via reductive amination or coupling reactions. Ethanol or THF with LiAlH4 or NaBH4 as reductants is effective for reducing nitrovinyl intermediates to ethylamine derivatives .

- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. For example, refluxing in ethanol under argon enhances yield during cyclization steps .

- Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions, focusing on characteristic shifts for the thioxo group (δ ~160-170 ppm for C=S) and the methyl carboxylate (δ ~3.8-4.0 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and detects isotopic patterns for sulfur-containing groups .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions, as demonstrated for related tetrahydroquinazoline derivatives .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the compound's interactions with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the dihydroisoquinoline moiety’s potential π-π stacking with aromatic residues and the thioxo group’s hydrogen-bonding capacity .

- In Vitro Assays :

- Enzyme Inhibition : Screen against purified enzymes (e.g., topoisomerases) using fluorometric or colorimetric substrates. IC values can be determined via dose-response curves .

- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-malignant cells to assess selectivity .

- Data Interpretation : Correlate docking scores with experimental IC values to validate binding hypotheses. Use statistical tools (e.g., GraphPad Prism) for dose-response analysis .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Approach :

- Analog Synthesis : Modify substituents on the tetrahydroquinazoline core (e.g., replace the methyl carboxylate with ethyl or benzyl esters) and the dihydroisoquinoline side chain (e.g., vary alkyl chain length or introduce halogens) .

- Key Parameters :

- Lipophilicity : Measure logP values (HPLC-based methods) to assess blood-brain barrier penetration.

- Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to identify metabolically labile sites .

Experimental Design Considerations

Q. What are critical factors in designing crystallization protocols for this compound?

- Optimization Steps :

- Solvent Selection : Use ethanol or ethanol/water mixtures for recrystallization, as polar solvents enhance hydrogen bonding and crystal lattice formation .

- Temperature Gradient : Slow cooling from reflux to room temperature promotes large, high-quality crystals suitable for X-ray diffraction .

- Troubleshooting : If crystals are poorly formed, try seeding with microcrystals or adding co-solvents like DMSO .

Q. How should researchers address contradictory bioactivity data across different assay platforms?

- Resolution Strategy :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

- Control Experiments : Include positive controls (e.g., known inhibitors) and assess compound stability under assay conditions (e.g., DMSO concentration, pH) .

- Example : Discrepancies in IC values for similar quinazolinones were traced to differences in ATP concentrations in kinase assays .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.